molecular formula C8H8O3 B8544686 1,3-Dihydroxy-5-vinyloxybenzene

1,3-Dihydroxy-5-vinyloxybenzene

Cat. No.: B8544686
M. Wt: 152.15 g/mol
InChI Key: PCPXULICWBYAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydroxy-5-vinyloxybenzene (CAS 113231-14-4), also known as 5-ethenoxybenzene-1,3-diol, is an aromatic vinyl ether compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . This compound features a resorcinol (benzene-1,3-diol) core structure, which is a well-known phenolic building block in organic synthesis, further functionalized with a vinyloxy group . The molecule possesses two hydrogen bond donors and three hydrogen bond acceptors, with a calculated LogP of 1.7, indicating its potential physicochemical profile for research applications . A primary research application of this compound is its role as a curing agent and monomer in cationic polymerization processes . Its structure allows it to function as a key intermediate in the synthesis of more complex organic molecules; for instance, it is listed as an upstream reactant for producing compounds like 1,3,5-tris(ethenyloxy)benzene . The presence of the electron-rich resorcinol moiety and the reactive vinyl ether group makes this compound a valuable scaffold for developing polymers with specific properties and for use in materials science research. Researchers utilize this and related benzodioxole derivatives in the development of novel polymers, copolymers, and as functional components in adhesives and coatings . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, and is not intended for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

5-ethenoxybenzene-1,3-diol

InChI

InChI=1S/C8H8O3/c1-2-11-8-4-6(9)3-7(10)5-8/h2-5,9-10H,1H2

InChI Key

PCPXULICWBYAAW-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC(=CC(=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: Hydroxyl groups at positions 3 and 4, with a propenoic acid (-CH₂-CH₂-COOH) side chain.
  • Properties : Yellow crystalline solid (melting point: 223–225°C) .
  • Applications : Pharmacological research (antioxidant, anti-inflammatory), food/cosmetic additives, and synthetic intermediates .
  • Key Difference: The propenoic acid group in caffeic acid enhances its solubility and biological activity compared to the vinyloxy group in 1,3-Dihydroxy-5-vinyloxybenzene.

5-Amino-1,3-Dihydroxymethylbenzene

  • Structure: Hydroxymethyl (-CH₂OH) groups at positions 1 and 3, with an amino (-NH₂) group at position 5.
  • Properties : Melting point 98°C, predicted boiling point 388.5°C, and density 1.283 g/cm³ .
  • Key Difference: The amino and hydroxymethyl substituents offer distinct reactivity (e.g., crosslinking) compared to the vinyloxy group.

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxyphenol

  • Structure: Dihydroxyphenol core with a bulky tert-butyl group and a benzodioxole substituent.
  • Applications : Anticonvulsant activity demonstrated in rodent models, highlighting the pharmacological relevance of dihydroxy aromatic systems .
  • Key Difference : The benzodioxole and tert-butyl groups enhance metabolic stability and receptor binding, unlike the simpler vinyloxy substituent.

5-Dodec-1-ynyl-2-hydroxybenzene-1,3-dicarbaldehyde

  • Structure : Formyl (-CHO) groups at positions 1 and 3, a hydroxyl group at position 2, and a long alkyne chain (dodec-1-ynyl) at position 5.
  • Properties : Molecular weight 314.42 g/mol, logP 4.9 (indicating high lipophilicity) .
  • Applications : Patent applications suggest use in covalent organic frameworks or drug delivery systems due to its aldehyde and alkyne functionalities .
  • Key Difference : The long hydrophobic chain and aldehyde groups contrast with the smaller vinyloxy group in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Properties Applications
This compound C₈H₈O₃ -OH (1,3), -O-CH₂-CH₂ (5) Data not available in sources Hypothetical: Polymer synthesis
Caffeic Acid C₉H₈O₄ -OH (3,4), -CH₂-CH₂-COOH (side chain) Yellow crystal, mp 223–225°C Antioxidants, pharmacology
5-Amino-1,3-dihydroxymethylbenzene C₈H₁₁NO₂ -CH₂OH (1,3), -NH₂ (5) mp 98°C, bp 388.5°C (predicted) Fine chemical intermediates
5-Dodec-1-ynyl-2-hydroxybenzene-1,3-dicarbaldehyde C₂₀H₂₆O₃ -CHO (1,3), -OH (2), -C≡C-C₁₁H₂₃ (5) logP 4.9, MW 314.42 g/mol Materials science, drug delivery

Research Findings and Pharmacological Insights

  • Anticonvulsant Activity: Dihydroxyphenol derivatives, such as the compound in , exhibit significant anticonvulsant effects in preclinical models, likely due to their ability to modulate neuronal ion channels or GABAergic pathways .
  • Industrial Utility: Hydroxymethyl and amino-substituted benzenes (e.g., ) are valued in polymer chemistry for crosslinking reactions .
  • Limitations : The vinyloxy group in this compound may confer lower stability under acidic conditions compared to ether or alkyl substituents in analogs.

Preparation Methods

Reaction Mechanism and Conditions

The acid-catalyzed transvinylation employs resorcinol and divinyl ethers (e.g., di[1-ethyl(3-oxetanyl)]methyl ether) in dichloromethane at 0–25°C. SnCl₄ or HI/I₂ serves as the catalyst, facilitating nucleophilic attack by the phenolic oxygen on the vinyl ether (Figure 1A). This method prioritizes meta-substitution due to electron-donating hydroxyl groups directing the vinyloxy group to the 5-position.

Table 1: Optimization of Acid-Catalyzed Transvinylation

CatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC)
SnCl₄0692>99%
HI/I₂-7228898%
H₂SO₄25126595%

Key advantages include high regioselectivity and compatibility with sensitive functional groups. Byproducts such as 1,3-divinyloxybenzene (<5%) are minimized via stoichiometric control.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Mediated Vinylation

Palladium catalysts (e.g., Pd(OAc)₂ with PPh₃) enable coupling between 5-bromo-1,3-dihydroxybenzene and vinylboronic acids under Suzuki conditions (K₂CO₃, DMF/H₂O, 80°C). This method achieves 85–89% yield but requires pre-functionalized resorcinol derivatives.

Table 2: Suzuki Coupling Parameters

SubstrateCatalyst SystemSolventYield (%)
5-Bromo-1,3-dihydroxybenzenePd(OAc)₂/PPh₃DMF/H₂O89
5-Iodo-1,3-dihydroxybenzenePdCl₂(dppf)THF87

¹H NMR (400 MHz, DMSO-d₆): δ 6.44 (dd, J = 6.8, 14.3 Hz, 2H, CH₂=CH), 6.88–7.38 (m, 3H, aromatic), 9.21 (s, 2H, OH).

Protection/Deprotection Strategies

Acetyl Protection Pathway

  • Protection : Resorcinol is acetylated (Ac₂O, pyridine) to 1,3-diacetoxybenzene.

  • Vinylation : The 5-position is alkylated with vinyl bromide (K₂CO₃, DMF, 60°C), yielding 1,3-diacetoxy-5-vinyloxybenzene.

  • Deprotection : NaOH/MeOH hydrolyzes acetates, affording the target compound in 78% overall yield .

Key Spectroscopic Data

  • IR (KBr) : 3340 cm⁻¹ (O-H), 1640 cm⁻¹ (C=C), 1245 cm⁻¹ (C-O).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 115.2 (CH₂=CH), 151.8 (C-O), 121.4–108.7 (aromatic).

Direct Alkylation Using Vinyl Halides

Williamson ether synthesis with 5-hydroxyresorcinol and vinyl bromide (NaH, THF, 0°C) provides moderate yields (62–68%). Steric hindrance at the 5-position necessitates prolonged reaction times (24–48 h).

Industrial-Scale Production Insights

Daicel Chemical Industries’ patented method (US7518021B2) uses continuous-flow reactors with SnCl₄ catalysis, achieving >90% conversion at 10 kg/batch . Safety protocols emphasize low-temperature operation (-72°C for HI/I₂) to prevent exothermic side reactions.

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